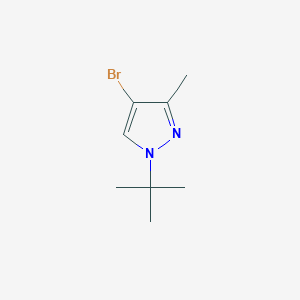

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-tert-butyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLSAPNQDGCJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675302 | |

| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-83-6 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions, oxidation, and reduction reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles (e.g., amines) to form new derivatives. |

| Oxidation | The compound can be oxidized to yield carboxylic acids or aldehydes. |

| Reduction | Reduction processes can convert the bromine to a methyl group. |

Biological Applications

Biological Activity

- 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole has been investigated for its interactions with biological macromolecules, making it valuable in pharmacological studies. Its ability to modulate enzyme activity and receptor binding positions it as a candidate for drug development.

Potential Therapeutic Uses

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a potential lead compound in drug discovery.

- Antimicrobial Activity : Several studies have documented its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines reveal promising results, warranting further exploration of its structure-activity relationships (SAR).

Case Studies

Numerous case studies highlight the compound's applications in various fields:

-

Antimicrobial Evaluation :

- A study synthesized several pyrazole derivatives, including those with bromomethyl groups, demonstrating significant antibacterial activity against multiple strains .

-

Antitubercular Potency :

- Derivatives were tested for their ability to inhibit Mycobacterium tuberculosis, revealing enhanced efficacy with specific structural modifications .

-

Cytotoxicity Studies :

- Research focused on the cytotoxic effects of pyrazoles on cancer cell lines indicated that certain modifications could improve anticancer properties, showcasing the compound's potential in oncology .

Summary of Applications

The diverse applications of this compound span across:

- Organic Chemistry : As a synthetic intermediate for developing more complex molecules.

- Medicinal Chemistry : In drug discovery for anti-inflammatory and antimicrobial agents.

- Pharmacology : For studying enzyme mechanisms and receptor interactions.

Mechanism of Action

The mechanism by which 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole include:

Key Observations :

- Electronic Effects : Bromine at C4 creates an electron-deficient ring, favoring electrophilic substitution at C3. This contrasts with chloro analogs (e.g., 4-chloro derivatives), which exhibit lower electronegativity .

- Solubility : Lipophilicity increases with tert-butyl substitution, whereas hydrochloride salts (e.g., 1637774-78-7) enhance water solubility .

Physical and Spectral Properties

- Melting Points : While direct data for the target compound are unavailable, structurally related compounds (e.g., complex pyrrolidine-2,5-dione derivatives) exhibit melting points around 126°C .

- NMR Trends :

- MS Data : Molecular ion peaks (e.g., m/z 331 for brominated pyrazoles) confirm halogen presence .

Biological Activity

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. Its unique molecular configuration, which includes a bromine atom at the 4-position and a tert-butyl group at the 1-position, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₁BrN₂

- Molecular Weight : 203.08 g/mol

The presence of the bromine atom is significant as it can enhance the compound's reactivity and influence its interaction with biological targets. The tert-butyl group serves as a steric hindrance, which may affect binding affinity and selectivity.

Pharmacological Properties

This compound has been investigated for various pharmacological activities:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have demonstrated inhibitory effects on several cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

- Analgesic and Anticonvulsant Activities : Some pyrazole derivatives exhibit analgesic and anticonvulsant properties, making them candidates for pain management and seizure control.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The bromine and tert-butyl substituents likely influence the compound's binding affinity, altering its pharmacodynamics:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may act on receptors associated with pain perception or cellular growth regulation.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:

- Anticancer Studies : A study synthesized various pyrazole derivatives, including those based on the 1H-pyrazole structure. These compounds were tested against multiple cancer cell lines, showing significant antiproliferative effects. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .

- Anti-inflammatory Research : Research has demonstrated that pyrazole derivatives can reduce inflammation markers in vitro and in vivo. Compounds with structural similarities to this compound have shown promising results in reducing pro-inflammatory cytokines .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4; tert-butyl group at position 1 | Anti-inflammatory; Anticancer |

| 4-Bromopyrazole | Lacks tert-butyl group | Limited anti-inflammatory activity |

| 4-Bromo-3-nitro-pyrazole | Nitro group at position 3 | Anticancer; Moderate anti-inflammatory |

| 5-Methylpyrazole | Methyl group at position 5 | Analgesic; Anticonvulsant |

Preparation Methods

Cyclocondensation Route

One common approach involves the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example:

- Starting Materials: tert-butyl hydrazine and 3-methyl-1,3-dicarbonyl compounds.

- Reaction Conditions: Acidic or neutral media, often refluxed in solvents like ethanol or methanol.

- Outcome: Formation of the 1-(tert-butyl)-3-methyl-pyrazole ring.

Subsequent bromination at the 4-position is carried out using selective brominating agents such as N-bromosuccinimide (NBS) under controlled temperature (0–50°C) to avoid overbromination.

Alkylation of 4-Bromo-3-methyl-1H-pyrazole

An alternative method involves:

- Step 1: Synthesis of 4-bromo-3-methyl-1H-pyrazole via known pyrazole synthesis methods.

- Step 2: N-alkylation using tert-butyl halides (e.g., tert-butyl bromide) in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitution.

- Temperature: Typically 80–100°C to overcome steric hindrance.

- Catalysts/Additives: Phase-transfer catalysts like tetrabutylammonium iodide can improve reaction efficiency.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Expected Outcome |

|---|---|---|---|

| Pyrazole Ring Formation | tert-butyl hydrazine + 3-methyl-1,3-dicarbonyl compound, acidic medium, reflux in ethanol | Control pH to avoid side reactions | Formation of 1-(tert-butyl)-3-methyl-pyrazole |

| Bromination | N-bromosuccinimide (NBS), 0–50°C, solvent: methylene chloride or acetonitrile | Slow addition of NBS to prevent polybromination | Selective bromination at 4-position |

| N-Alkylation (if bromination first) | tert-butyl bromide, K₂CO₃ or NaH, DMF, 80–100°C, phase-transfer catalyst | Use excess base, monitor by TLC | Introduction of tert-butyl at N1 |

| Purification | Silica gel chromatography, recrystallization from ethanol | Gradient elution with hexane/ethyl acetate | >95% purity product |

Purification and Characterization Techniques

- Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients effectively separates the target compound from impurities.

- Recrystallization: Hot ethanol followed by cooling to -20°C yields crystalline solids with purity >98%.

- Spectroscopic Confirmation:

- ¹H NMR: Characteristic singlets at δ ~1.3–1.5 ppm for tert-butyl protons (9H), singlet at δ ~2.3 ppm for methyl group (3H), and pyrazole ring protons at δ ~7.5–8.0 ppm.

- ¹³C NMR: Signals corresponding to tert-butyl carbons (~29 ppm), methyl carbon (~12–15 ppm), and aromatic carbons.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C8H13BrN2 (molecular weight ~217 g/mol).

- IR Spectroscopy: C-H stretches for tert-butyl and methyl groups, pyrazole ring vibrations, and C-Br stretch near 600–700 cm⁻¹.

Research Findings and Yield Optimization

- Yield: Typical yields range from 60% to 85% depending on the method and scale.

- Challenges: Steric hindrance from the tert-butyl group can reduce alkylation efficiency.

- Solutions:

- Use of more reactive alkylating agents such as tert-butyl triflate.

- Employing phase-transfer catalysts to enhance nucleophilicity.

- Optimizing reaction temperature and solvent choice.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Bromination | tert-butyl hydrazine, 3-methyl-1,3-dicarbonyl compound, NBS | Acidic reflux, 0–50°C bromination | Direct ring formation, regioselective bromination | Multi-step, requires careful control of bromination |

| Bromopyrazole Alkylation | 4-bromo-3-methyl-1H-pyrazole, tert-butyl bromide, K₂CO₃/NaH | DMF, 80–100°C, phase-transfer catalyst | High regioselectivity, straightforward alkylation | Steric hindrance may lower yield |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. For example, tert-butyl groups can be introduced via alkylation using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Bromination at the 4-position may employ N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) . Optimization includes monitoring reaction progress via TLC and using flash chromatography (cyclohexane/ethyl acetate gradients) for purification, achieving >95% purity .

Q. How can researchers confirm the regioselectivity of bromination in pyrazole derivatives like this compound?

- Methodological Answer : Regioselectivity is confirmed via comparative NMR analysis. For instance, the ¹H NMR signal for the methyl group at the 3-position (δ ~2.3 ppm) remains unchanged post-bromination, while the ¹³C NMR shows a distinct quaternary carbon shift (~105 ppm) at the brominated position. X-ray crystallography (if feasible) or NOESY experiments can further validate substitution patterns .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) is standard, but preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for resolving structurally similar impurities. Evidence from triazole-pyrazole hybrid syntheses shows that dry-loading onto Celite improves separation efficiency .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing coupling kinetics. Optimized conditions involve using Pd(PPh₃)₄ as a catalyst, elevated temperatures (80–100°C), and excess boronic acid (1.5 equiv) in toluene/ethanol (3:1). Monitoring via GC-MS ensures minimal dehalogenation side reactions .

Q. What strategies resolve contradictions in reported catalytic activity of pyrazole-based ligands derived from this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and counterion effects. Systematic studies using UV-Vis spectroscopy (to track metal-ligand binding) and cyclic voltammetry (to assess redox activity) under varied conditions (e.g., DMF vs. THF) can clarify structure-activity relationships .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify electrophilic centers. For example, the bromine atom at C4 shows high electrophilicity (f⁻ > 0.1), favoring SNAr with amines or thiols. Solvent effects (PCM model) refine activation energy predictions .

Contradictions and Resolutions

-

Contradiction : Conflicting yields (60–96%) in azide coupling reactions.

Resolution : Yield variability correlates with azide steric bulk. Bulky azides (e.g., aryl) require longer reaction times (24 h vs. 16 h) and higher catalyst loading (10 mol% CuI vs. 5 mol%) . -

Contradiction : Discrepant melting points (94–95°C vs. 72–79°C in analogues).

Resolution : Polymorphism or residual solvent (e.g., ethyl acetate) affects MP. Recrystallization from hexane/ethyl acetate (9:1) standardizes results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.